3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate
Description
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate is a quinoxaline derivative characterized by a hydroxy group at position 3, a phenyl substituent at position 2, and an olate moiety (a deprotonated hydroxyl group conjugated with the aromatic system). Quinoxalines are bicyclic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the benzene ring.
Properties
CAS No. |
1504-48-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-oxido-3-phenyl-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-9H,(H,15,17) |
InChI Key |
JUJNJFGOMPIJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3NC2=O)[O-] |
solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then hydroxylated to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can result in the disruption of bacterial growth and proliferation, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares key structural features of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate with two analogs: 1-Allyl-3-phenylquinoxalin-2(1H)-one () and 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate ().
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Predicted Solubility |
|---|---|---|---|---|
| This compound | 3-OH, 2-Ph | Hydroxy, phenyl, olate | ~265.3 | Moderate in polar solvents (H-bonding) |
| 1-Allyl-3-phenylquinoxalin-2(1H)-one | 1-Allyl, 3-Ph, 2-ketone | Allyl, phenyl, ketone | ~278.3 | Low (hydrophobic allyl/Ph groups) |
| 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate | 3-Ethoxycarbonyl, 2-Me | Ester, methyl, olate | ~262.3 | Low (bulky ester group) |
Key Observations :
- Hydrogen Bonding: The hydroxy group in this compound enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the ethoxycarbonyl and allyl groups in analogs reduce solubility .
Crystallographic Insights
The Cambridge Structural Database (CSD) () contains over 500,000 small-molecule structures, many of which are quinoxaline derivatives. For example:
- 1-Allyl-3-phenylquinoxalin-2(1H)-one () exhibits a planar quinoxaline core with a ketone oxygen bond length of ~1.22 Å, typical for carbonyl groups. The allyl substituent introduces slight torsional strain .
- 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate () likely shows elongated C-O bonds in the ethoxycarbonyl group (~1.36 Å), consistent with ester functionalities.
The hydroxy group in the target compound is expected to form intramolecular hydrogen bonds (O-H···N), stabilizing the olate structure and influencing crystal packing .
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